2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Descripción
2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromenopyrrole-dione scaffold. Its structure includes a pyridine ring at position 1 and a methyl group at position 2, distinguishing it from other derivatives in this class. The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, pyridine-2-carbaldehyde, and methylamine under mild conditions . This method, optimized by Vydzhak and Panchishin, enables high functional group compatibility and yields ranging from 43% to 86% . The compound’s structural complexity and modular synthesis make it a promising candidate for drug discovery, particularly in targeting biological pathways influenced by aromatic and heteroaromatic interactions.
Propiedades
IUPAC Name |
2-methyl-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-19-14(11-7-4-5-9-18-11)13-15(20)10-6-2-3-8-12(10)22-16(13)17(19)21/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLKJCXKTKSHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Multicomponent One-Pot Synthesis
The most efficient route involves a one-pot, three-component reaction between methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1 ), pyridine-2-carbaldehyde (2 ), and methylamine (3 ) (Scheme 1). This method, adapted from recent studies, proceeds via a tandem Knoevenagel condensation, Michael addition, and cyclodehydration sequence.
Optimized Conditions :
- Solvent : Methanol with 1% acetic acid (v/v) to accelerate dehydration.
- Temperature : 40°C for 2 hours, achieving 86% isolated yield.
- Catalyst : Acetic acid acts as a Brønsted acid, facilitating imine formation and cyclization.
Mechanistic Insights :
- Knoevenagel Condensation : Aldehyde 2 reacts with the active methylene group of 1 , forming an α,β-unsaturated ketone intermediate.
- Michael Addition : Methylamine attacks the β-position, generating a dihydrochromene-pyrrole precursor.
- Cyclodehydration : Acid-catalyzed intramolecular cyclization yields the fused tetracyclic system.
Substrate Scope :
Stepwise Synthesis Approaches
For laboratories prioritizing intermediate isolation, a stepwise protocol is employed (Scheme 2):
Synthesis of Methyl 4-(o-Hydroxyphenyl)-2,4-dioxobutanoate :
Formation of Pyridinylimine Intermediate :
- Pyridine-2-carbaldehyde reacts with methylamine in dichloromethane at 0°C, yielding an imine after 1 hour.
Cyclization :
- The imine and dioxobutanoate undergo Michael addition in methanol, followed by acid-catalyzed cyclization (H2SO4, 60°C, 4 hours).
- Yield: 78%.
Advantages :
Catalytic and Solvent Effects
Catalyst selection profoundly impacts reaction efficiency:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic acid | Methanol | 40 | 86 | |
| SBA-Pr-SO3H | Toluene | 90 | 72 | |
| p-TSA | Ethanol | 60 | 68 |
- Heterogeneous Catalysts : Mesoporous SBA-Pr-SO3H enables recyclability (3 cycles without loss in activity).
- Solvent Polarity : Protic solvents (e.g., methanol) stabilize charged intermediates, whereas aprotic solvents (e.g., toluene) favor cyclization.
Industrial-Scale Production Considerations
Reaction Engineering
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. Its mechanism of action involves binding to specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The chromene and pyrrole moieties contribute to its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptor sites, altering signal transduction pathways.
Comparación Con Compuestos Similares
Spectroscopic Data
- 13C NMR Shifts :
| Compound | C=O (C-3) Shift (ppm) | C=O (C-9) Shift (ppm) | Aromatic Proton Region (1H NMR, ppm) |
|---|---|---|---|
| 2-Methyl-1-(pyridin-2-yl)-derivative | ~160 | ~173 | 7.5–8.1 (pyridine protons) |
| 2-Allyl-1-(4-ethylphenyl)-derivative | ~159 | ~171 | 6.7–7.5 (chromone protons) |
| 2-(2-Hydroxyethyl)-1-(trimethoxyphenyl) | ~161 | ~170 | 6.6–7.6 (trimethoxyphenyl protons) |
Thermal and Solubility Profiles
- Melting Points : Pyridine-containing derivatives exhibit higher melting points (>200°C) due to enhanced intermolecular interactions compared to alkyl-substituted analogs (e.g., 2-allyl derivative: 235–237°C) .
- Solubility : The pyridin-2-yl group improves solubility in polar solvents (e.g., DMSO, dioxane) relative to nitro- or thiazole-substituted derivatives .
Reactivity and Functionalization
- Ring-Opening Reactions : The target compound undergoes hydrazine-mediated ring-opening to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, a transformation shared across the family. However, pyridinyl derivatives show slower reaction kinetics (15–20 h at 80°C) compared to electron-deficient aryl analogs (10–15 h) .
- Biological Potential: Pyridine-containing derivatives are prioritized in drug discovery due to their resemblance to bioactive heterocycles like kinase inhibitors. In contrast, nitro- or thiazole-substituted analogs (e.g., 7-chloro-1-(3-nitrophenyl)-derivative) are explored for antimicrobial applications .
Actividad Biológica
Introduction
2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and has garnered attention in medicinal chemistry for its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , and it features a bicyclic structure combining elements from pyridine, chromene, and pyrrole. The presence of functional groups such as carbonyls and the unique arrangement of rings contribute to its chemical reactivity and biological properties.
Biological Activity
Research indicates that compounds within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class exhibit various biological activities:
- Antioxidant Activity : Studies have shown that derivatives of this compound possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .
- Antimicrobial Effects : Some derivatives have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant in neurodegenerative diseases. For instance, certain derivatives exhibited IC50 values of 2.23 µM for MAO-B and 3.22 µM for AChE .
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of this compound:
-
Synthesis and Antioxidant Evaluation :
- A one-pot multicomponent reaction was developed to synthesize libraries of functionalized 1,2-dihydrochromeno[2,3-c]pyrrole derivatives. These compounds were screened for antioxidant activity using DPPH radical scavenging assays, showing promising results with some derivatives exhibiting over 70% inhibition .
- Antimicrobial Testing :
Comparative Analysis
To understand the biological activity better, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| This compound | Structure | Antioxidant, Antimicrobial | MIC: 3.12 - 12.5 µg/mL |
| Pyranonigrin A | Structure | Antiviral (SARS-CoV-2) | IC50: Not specified |
| Chromeno[3,2-c]pyridine Derivative | Structure | Neuroprotective (AChE Inhibitor) | IC50: 3.22 µM |
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of heterocyclic compounds similar to 2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. Specifically, compounds containing the pyrrole and pyridine moieties have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth and survival .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar derivatives have been investigated for their ability to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . This makes it a candidate for further exploration in treating inflammatory diseases.
Neuroprotective Effects
Emerging studies suggest that compounds with similar structural features may possess neuroprotective properties. They can potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for research into therapies for neurodegenerative diseases like Alzheimer's and Parkinson's .
Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic electronic devices. Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds into device architectures can enhance charge transport and overall device efficiency .
Dye-Sensitized Solar Cells
The compound's chromophoric properties allow it to be explored as a dye in dye-sensitized solar cells (DSSCs). Studies indicate that dyes based on similar structures can improve light absorption and energy conversion efficiencies in solar cells .
Case Studies
Q & A
Q. What are the most effective synthetic routes for preparing 2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Answer: The compound is synthesized via multicomponent reactions involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate derivatives, aryl aldehydes, and primary amines. Key steps include:
- Reaction Setup : Combine 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 eq.), pyridine-2-carbaldehyde (1.0 eq.), and methylamine (1.1 eq.) in dry ethanol.
- Conditions : Heat at 40°C for 15–20 minutes, followed by reflux at 80°C for 20 hours. Acetic acid is added to catalyze cyclization .
- Purification : Isolate via crystallization from ethanol, avoiding chromatography. Typical yields range from 43% to 86% .
Q. What characterization techniques are essential to confirm the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm diastereomer ratios (e.g., δ 8.45 ppm for pyridinyl protons, δ 173.1 ppm for carbonyl carbons) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect side products .
- Infrared Spectroscopy (IR) : Verify functional groups (e.g., C=O stretches at 1715–1656 cm⁻¹) .
- Mass Spectrometry (APSI-MS) : Confirm molecular weight (e.g., m/z 383.2 [M+1]⁺) .
Q. How does the pyridinyl substituent influence the compound’s chemical reactivity?
Answer: The pyridin-2-yl group enhances electron-deficient character at the pyrrole ring, facilitating nucleophilic attacks. It also stabilizes intermediates via π-π stacking and hydrogen bonding, as observed in analogous chromeno-pyrroles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity for derivatives with bulky substituents?
Answer:
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky aryl aldehydes.
- Temperature Control : Prolong heating (up to 2 hours at 80°C) for electron-rich aldehydes to overcome steric hindrance .
- Reagent Ratios : Increase primary amine equivalents (1.5 eq.) to drive reactions to completion .
- Data-Driven Adjustments : Monitor reaction progress via TLC and adjust reflux duration dynamically .
Q. How should researchers resolve contradictions between NMR and HPLC data during structural validation?
Answer:
- Re-Analyze Sample Purity : Contaminants (e.g., unreacted starting materials) may skew NMR signals. Repurify via recrystallization .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks and confirm connectivity .
- Cross-Validation : Compare experimental IR and APSI-MS data with computational predictions (e.g., DFT calculations) .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in chromeno-pyrrole derivatives?
Answer:
- Substituent Variation : Synthesize derivatives with halogen (Cl, F), methoxy, or alkyl groups at positions 1, 2, and 7. Use combinatorial libraries (e.g., 223 derivatives in ) to map bioactivity trends.
- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase profiling), and cellular uptake (fluorescence tagging) .
- Computational Modeling : Perform docking studies to correlate substituent effects with target binding (e.g., interaction with ATP-binding pockets) .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across similar derivatives?
Answer:
- Control Experiments : Verify assay reproducibility using reference compounds (e.g., doxorubicin for cytotoxicity) .
- Metabolic Stability Tests : Assess if derivatives degrade under assay conditions (e.g., pH 7.4 buffer at 37°C) .
- Batch Analysis : Compare HPLC purity across synthetic batches; impurities >5% may skew bioactivity .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Multicomponent Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Dry EtOH | Enhances cyclization | |
| Temperature | 80°C reflux | Maximizes ring closure | |
| Amine Equivalents | 1.1 eq. | Prevents side reactions | |
| Purification Method | Crystallization (EtOH) | >95% purity without HPLC |
Q. Table 2. Common Characterization Data Conflicts and Solutions
| Conflict Type | Likely Cause | Resolution Strategy | Reference |
|---|---|---|---|
| Split NMR Peaks | Diastereomers | Use chiral HPLC separation | |
| Low MS Signal | Sample degradation | Store under inert atmosphere | |
| HPLC vs. Purity Claims | Residual solvents | Dry under vacuum (24h) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
